3,5-DICHLORO-2-PYRIDYL {4-[(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)OXY]PHENYL} ETHER
Overview
Description
3,5-DICHLORO-2-PYRIDYL {4-[(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)OXY]PHENYL} ETHER is a complex organic compound that has garnered attention in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DICHLORO-2-PYRIDYL {4-[(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)OXY]PHENYL} ETHER typically involves multiple steps. One common method includes the reaction of 3,5-dichloro-2-pyridyl with 4-[(4,6-dimorpholino-1,3,5-triazin-2-yl)oxy]phenol under specific conditions. The reaction is usually carried out in a solvent such as dioxane or dichloromethane, with the presence of a base like sodium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation has been explored to enhance reaction efficiency and yield . This method employs a multimode reactor, which allows for precise control of reaction conditions, leading to higher purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
3,5-DICHLORO-2-PYRIDYL {4-[(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)OXY]PHENYL} ETHER undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the pyridyl ring are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium carbonate and morpholine, with reactions typically carried out in solvents like dioxane or dichloromethane.
Oxidation and Reduction: Specific oxidizing or reducing agents may be used depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atoms.
Scientific Research Applications
Mechanism of Action
The mechanism by which 3,5-DICHLORO-2-PYRIDYL {4-[(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)OXY]PHENYL} ETHER exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3,5-Dichloro-4-pyridinecarboxaldehyde: This compound shares the pyridyl group but lacks the triazine ring, making it less complex and potentially less versatile.
Bis(3,5-dichloro-4-pyridyl)(2,4,6-trichlorophenyl)methyl radical: This compound contains two pyridyl groups and is known for its luminescent properties.
Uniqueness
3,5-DICHLORO-2-PYRIDYL {4-[(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)OXY]PHENYL} ETHER stands out due to its combination of a pyridyl group and a triazine ring, which imparts unique chemical and biological properties
Properties
IUPAC Name |
4-[4-[4-(3,5-dichloropyridin-2-yl)oxyphenoxy]-6-morpholin-4-yl-1,3,5-triazin-2-yl]morpholine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22Cl2N6O4/c23-15-13-18(24)19(25-14-15)33-16-1-3-17(4-2-16)34-22-27-20(29-5-9-31-10-6-29)26-21(28-22)30-7-11-32-12-8-30/h1-4,13-14H,5-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSGIADZTYOHVOI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)OC3=CC=C(C=C3)OC4=C(C=C(C=N4)Cl)Cl)N5CCOCC5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22Cl2N6O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.